molecular formula C11H11Cl2N3 B11861162 5-Chloro-8-methylquinoline-2-carboximidamide hydrochloride CAS No. 1179362-53-8

5-Chloro-8-methylquinoline-2-carboximidamide hydrochloride

Katalognummer: B11861162
CAS-Nummer: 1179362-53-8
Molekulargewicht: 256.13 g/mol
InChI-Schlüssel: CAHOTLUGFFIRMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-8-methylquinoline-2-carboximidamide hydrochloride: is a chemical compound with the molecular formula C11H11Cl2N3 and a molecular weight of 256.13 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-methylquinoline-2-carboximidamide hydrochloride typically involves the reaction of 5-chloro-8-methylquinoline with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-8-methylquinoline-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

5-Chloro-8-methylquinoline-2-carboximidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Chloro-8-methylquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

    5-Chloro-8-methylquinoline: A precursor in the synthesis of 5-Chloro-8-methylquinoline-2-carboximidamide hydrochloride.

    8-Methylquinoline-2-carboximidamide: A structurally similar compound with different functional groups.

    5-Chloroquinoline-2-carboximidamide: Another related compound with similar chemical properties.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

1179362-53-8

Molekularformel

C11H11Cl2N3

Molekulargewicht

256.13 g/mol

IUPAC-Name

5-chloro-8-methylquinoline-2-carboximidamide;hydrochloride

InChI

InChI=1S/C11H10ClN3.ClH/c1-6-2-4-8(12)7-3-5-9(11(13)14)15-10(6)7;/h2-5H,1H3,(H3,13,14);1H

InChI-Schlüssel

CAHOTLUGFFIRMI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=C(C=C1)Cl)C=CC(=N2)C(=N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.